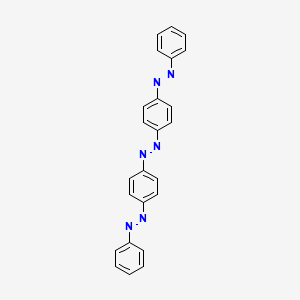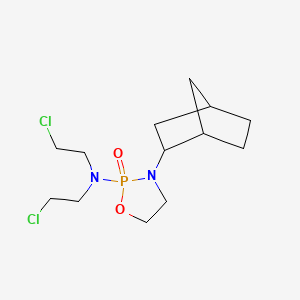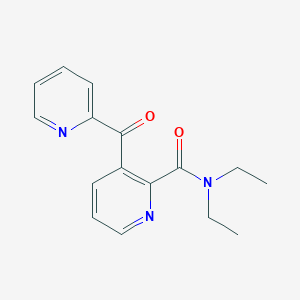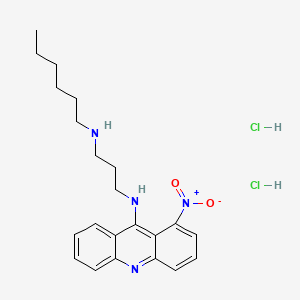
1,3-Propanediamine, N-hexyl-N'-(1-nitro-9-acridinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride is a chemical compound with the molecular formula C22H30Cl2N4O2 It is known for its unique structure, which includes a nitroacridine moiety and a hexyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride typically involves the following steps:
Formation of the Nitroacridine Intermediate: The initial step involves the nitration of acridine to form 1-nitro-9-acridine. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitroacridine intermediate is then alkylated with hexylamine to introduce the hexyl group. This step is typically performed in the presence of a suitable base, such as sodium hydroxide, to facilitate the reaction.
Formation of the Diamine: The final step involves the reaction of the alkylated nitroacridine with 1,3-propanediamine to form the desired compound. This reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acridine derivatives.
科学研究应用
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The nitroacridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interact with proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-: Similar in structure but without the dihydrochloride form.
1,3-Propanediamine, N-hexyl-N’-(1-amino-9-acridinyl)-: Similar but with an amino group instead of a nitro group.
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-phenanthridinyl)-: Similar but with a phenanthridine moiety instead of acridine.
Uniqueness
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride is unique due to its specific combination of a nitroacridine moiety and a hexyl chain, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in various fields of research.
属性
CAS 编号 |
77280-91-2 |
|---|---|
分子式 |
C22H30Cl2N4O2 |
分子量 |
453.4 g/mol |
IUPAC 名称 |
N-hexyl-N'-(1-nitroacridin-9-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C22H28N4O2.2ClH/c1-2-3-4-7-14-23-15-9-16-24-22-17-10-5-6-11-18(17)25-19-12-8-13-20(21(19)22)26(27)28;;/h5-6,8,10-13,23H,2-4,7,9,14-16H2,1H3,(H,24,25);2*1H |
InChI 键 |
JEWVXBXBNITZRB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


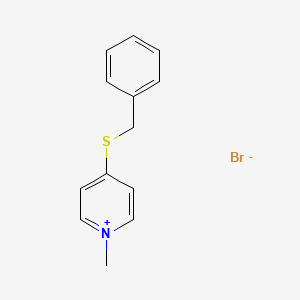
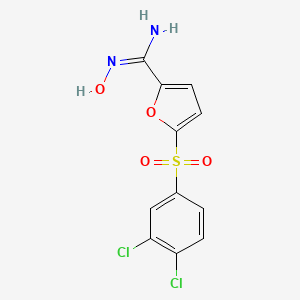

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)


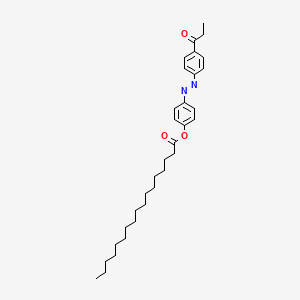

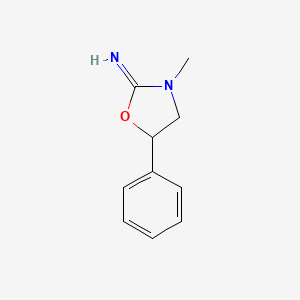
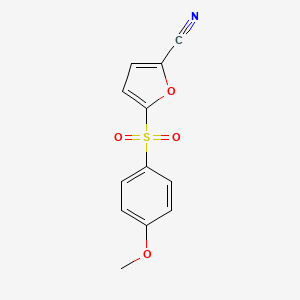
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
